REACTION_CXSMILES
|
[BrH:1].Br.N1CCNCC1.Br.Br.OC1C=CC(N2CCNCC2)=CC=1.C[O:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1>>[BrH:1].[BrH:1].[OH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1 |f:0.1.2,3.4.5,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.Br.N1CCNCC1
|
Name
|
4-(4hydroxyphenyl)piperazine dihydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.Br.OC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)N1CCNCC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
CUSTOM
|
Details
|
for 9 hours
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
the cooled to a temperature
|
Type
|
CUSTOM
|
Details
|
close to 20° C
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 15 hours at this temperature
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated at 40° C underreduced pressure (20 mm g; 2.7 kPa)
|
Type
|
DISSOLUTION
|
Details
|
The residual oil is redissolved in acetonitrile (40 cc)
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
is separated by filtration
|
Type
|
WASH
|
Details
|
washed with oxide (2×50 cc)
|
Name
|
4-(2-Hydroxyphenyl)piperazine dihydrobromide
|
Type
|
product
|
Smiles
|
Br.Br.OC1=C(C=CC=C1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |